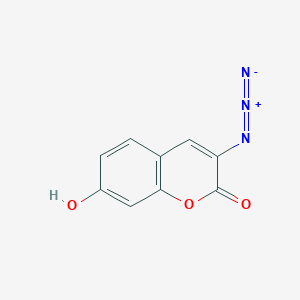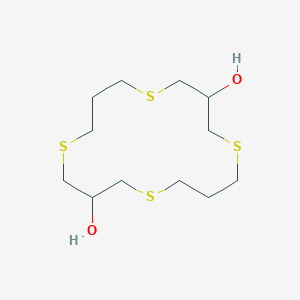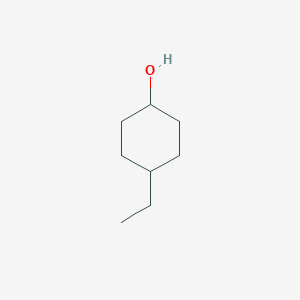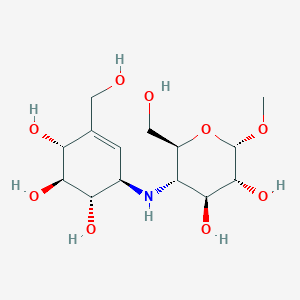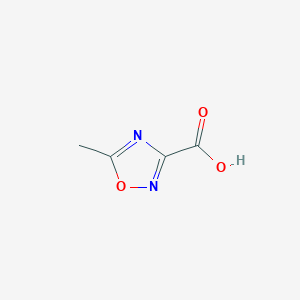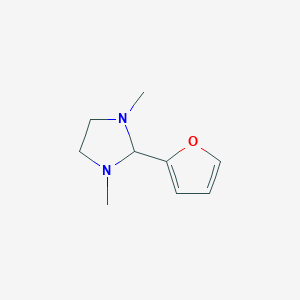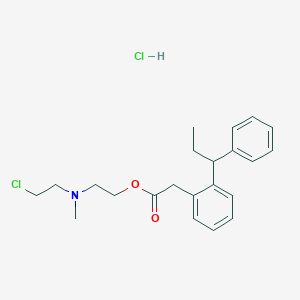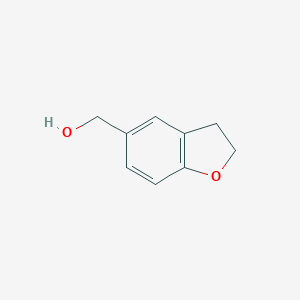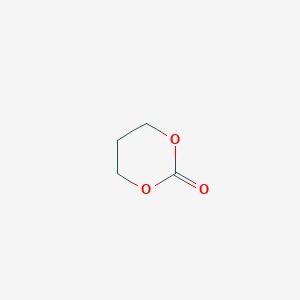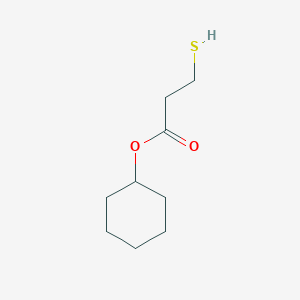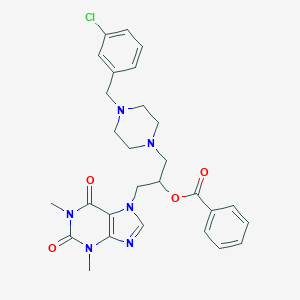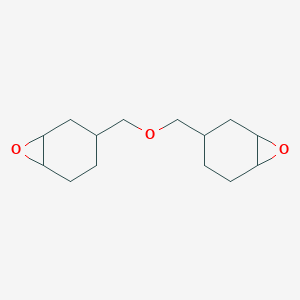
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane), commonly known as OBOC, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. OBOC is a colorless, odorless, and stable compound that is widely used in various fields of research, including chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of OBOC is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, which can lead to various biochemical and physiological effects.
生化学的および生理学的効果
OBOC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, OBOC has been shown to possess antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of using OBOC in lab experiments is its stability and ease of synthesis. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one of the limitations of using OBOC is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving OBOC. One potential area of research is the development of new drug candidates using OBOC as a scaffold. Additionally, further research is needed to fully understand the mechanism of action of OBOC and its potential applications in various fields of research. Finally, there is a need for the development of new methods for synthesizing OBOC that are more efficient and environmentally friendly.
合成法
The synthesis of OBOC involves the reaction of formaldehyde with 1,3-dioxane in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure OBOC.
科学的研究の応用
OBOC has been extensively used in scientific research for various applications such as drug discovery, combinatorial chemistry, and material science. OBOC is widely used in drug discovery as a scaffold for the synthesis of small molecules with potential therapeutic properties. The unique structure of OBOC allows for the creation of diverse chemical libraries that can be screened for potential drug candidates.
特性
CAS番号 |
103946-55-0 |
|---|---|
製品名 |
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane) |
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
3-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H22O3/c1-3-11-13(16-11)5-9(1)7-15-8-10-2-4-12-14(6-10)17-12/h9-14H,1-8H2 |
InChIキー |
RRXFVFZYPPCDAW-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CCC4C(C3)O4 |
正規SMILES |
C1CC2C(O2)CC1COCC3CCC4C(C3)O4 |
同義語 |
DI(CYCLOHEXENEEPOXIDEMETHYL)ETHER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



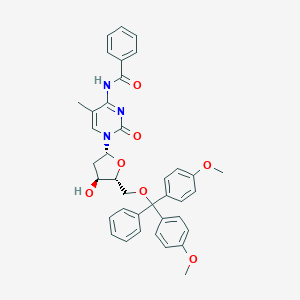
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
